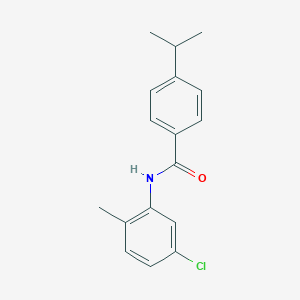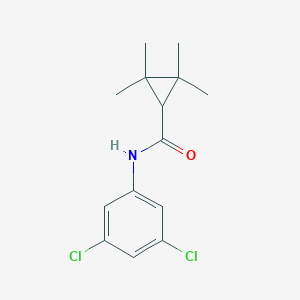![molecular formula C18H20N4O2 B263718 N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "MPTA" and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of MPTA is not fully understood, but studies have suggested that it may inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. MPTA has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
MPTA has been shown to have a variety of biochemical and physiological effects on living organisms. Studies have shown that MPTA can induce oxidative stress and DNA damage in cancer cells, leading to cell death. MPTA has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPTA in lab experiments is its potent antitumor activity, which makes it a valuable tool for cancer research. However, MPTA has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations must be considered when designing experiments that involve the use of MPTA.
Direcciones Futuras
There are several future directions for research on MPTA. One potential direction is to further investigate the mechanism of action of MPTA and its potential applications in the treatment of various types of cancer. Another direction is to explore the potential use of MPTA in the treatment of inflammatory diseases and other conditions that are characterized by oxidative stress. Additionally, further research is needed to optimize the synthesis of MPTA and to develop more efficient methods for its delivery in vivo.
Métodos De Síntesis
The synthesis of MPTA involves a multi-step process that requires several chemical reagents and equipment. The first step involves the preparation of 3-methoxy-4-(2-phenylethoxy)benzaldehyde, which is then reacted with hydrazine hydrate to obtain the corresponding hydrazide. The final step involves the reaction of the hydrazide with triethyl orthoformate and ammonium acetate to yield MPTA.
Aplicaciones Científicas De Investigación
MPTA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MPTA is in the field of cancer research. Studies have shown that MPTA has potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Propiedades
Fórmula molecular |
C18H20N4O2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H20N4O2/c1-23-18-11-16(12-21-22-13-19-20-14-22)7-8-17(18)24-10-9-15-5-3-2-4-6-15/h2-8,11,13-14,21H,9-10,12H2,1H3 |
Clave InChI |
QUNPAHRIVAXNMR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNN2C=NN=C2)OCCC3=CC=CC=C3 |
SMILES canónico |
COC1=C(C=CC(=C1)CNN2C=NN=C2)OCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



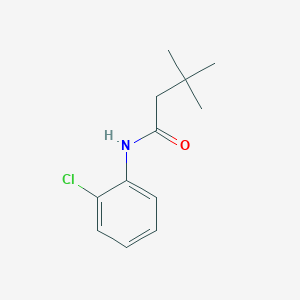
![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B263639.png)

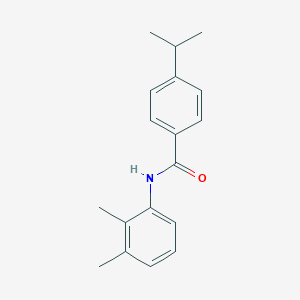
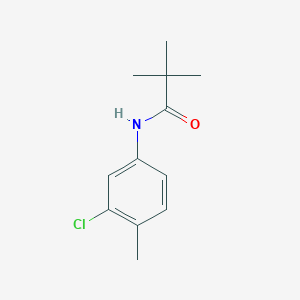
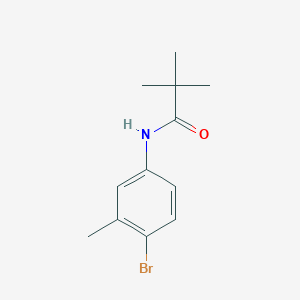
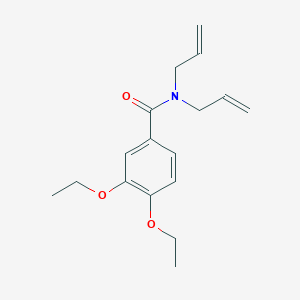
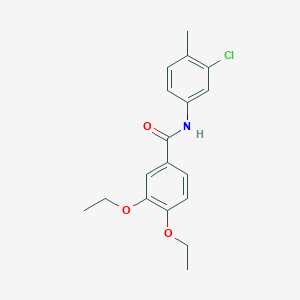
![N-[4-(4-chlorophenoxy)phenyl]-2-methylpropanamide](/img/structure/B263651.png)
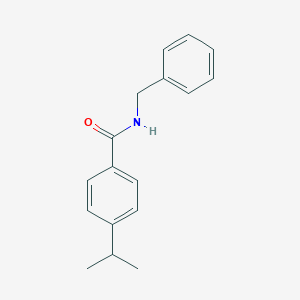
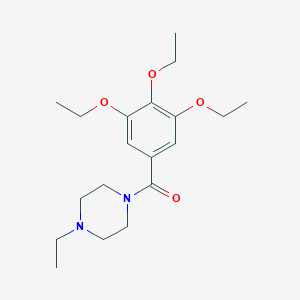
![N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B263659.png)
